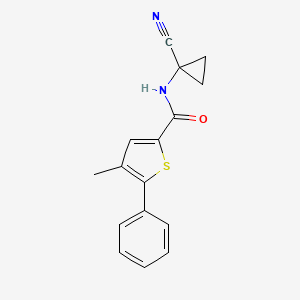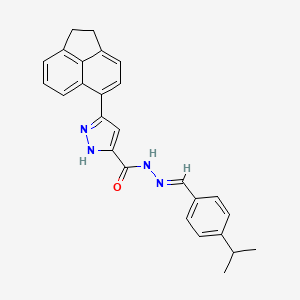![molecular formula C7H10BrCl2N3O2 B2529866 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride CAS No. 2567504-43-0](/img/structure/B2529866.png)
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride is a brominated heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromine atom attached to a tetrahydroimidazo[1,5-a]pyrazine ring, which is further modified with a carboxylic acid group and dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with imidazo[1,5-a]pyrazine derivatives as the starting materials.
Bromination: The imidazo[1,5-a]pyrazine core is brominated using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Carboxylation: The brominated intermediate undergoes carboxylation using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium (Pd) or rhodium (Rh).
Formation of Dihydrochloride: The carboxylic acid derivative is then converted to its dihydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: Industrial-scale production involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazo[1,5-a]pyrazines.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of brominated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, influencing the binding affinity and specificity of the compound.
相似化合物的比较
Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but lack the bromine atom.
Brominated heterocycles: Other brominated compounds with different heterocyclic cores.
Uniqueness: The presence of the bromine atom in the tetrahydroimidazo[1,5-a]pyrazine ring structure makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2.2ClH/c8-7-10-5(6(12)13)4-3-9-1-2-11(4)7;;/h9H,1-3H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWPVANLNVFKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2Br)C(=O)O)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B2529783.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)
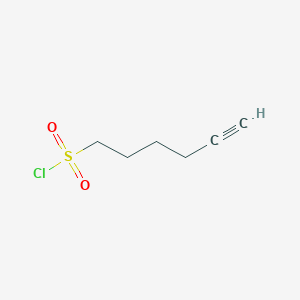
![1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2529787.png)
![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)
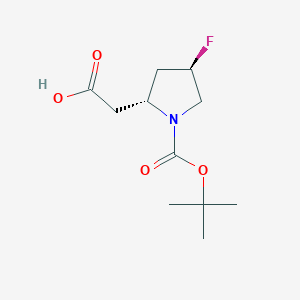
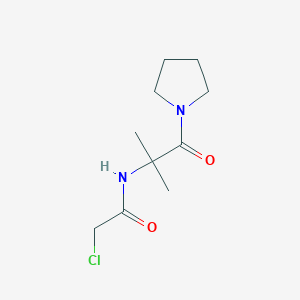
![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)

![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)
